Potassium trifluoro(3-(morpholinomethyl)phenyl)borate
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Overview
Description
Potassium trifluoro(3-(morpholinomethyl)phenyl)borate is an organoboron compound with the molecular formula C11H14BF3KNO. This compound is part of the organotrifluoroborate family, known for their stability and versatility in various chemical reactions, particularly in Suzuki–Miyaura cross-coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(3-(morpholinomethyl)phenyl)borate typically involves the reaction of 3-(morpholinomethyl)phenylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under an inert atmosphere to prevent moisture interference, as organotrifluoroborates are sensitive to hydrolysis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Potassium trifluoro(3-(morpholinomethyl)phenyl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borohydrides.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in cross-coupling reactions.
Major Products:
Oxidation: Boronic acids or esters.
Reduction: Borohydrides.
Substitution: Biaryl compounds in Suzuki–Miyaura reactions.
Scientific Research Applications
Potassium trifluoro(3-(morpholinomethyl)phenyl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium trifluoro(3-(morpholinomethyl)phenyl)borate primarily involves its role as a boron source in cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, where the boron atom transfers its organic group to the palladium center. This step is followed by reductive elimination, forming the desired carbon-carbon bond . The morpholinomethyl group enhances the stability and reactivity of the compound, making it a valuable reagent in various chemical transformations .
Comparison with Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium 3-methoxyphenyltrifluoroborate
- Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate
Comparison: Potassium trifluoro(3-(morpholinomethyl)phenyl)borate stands out due to the presence of the morpholinomethyl group, which enhances its solubility and reactivity compared to other organotrifluoroborates. This unique feature makes it particularly useful in reactions requiring high reactivity and stability under various conditions .
Properties
Molecular Formula |
C11H14BF3KNO |
---|---|
Molecular Weight |
283.14 g/mol |
IUPAC Name |
potassium;trifluoro-[3-(morpholin-4-ylmethyl)phenyl]boranuide |
InChI |
InChI=1S/C11H14BF3NO.K/c13-12(14,15)11-3-1-2-10(8-11)9-16-4-6-17-7-5-16;/h1-3,8H,4-7,9H2;/q-1;+1 |
InChI Key |
TXNHALBJIZMTHT-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC=C1)CN2CCOCC2)(F)(F)F.[K+] |
Origin of Product |
United States |
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